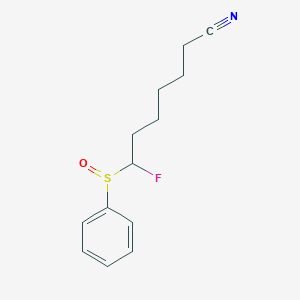
7-(Benzenesulfinyl)-7-fluoroheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzenesulfinyl)-7-fluoroheptanenitrile is an organic compound characterized by the presence of a benzenesulfinyl group, a fluorine atom, and a nitrile group attached to a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzenesulfinyl)-7-fluoroheptanenitrile typically involves the reaction of benzenesulfinyl chloride with 7-fluoroheptanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzenesulfinyl)-7-fluoroheptanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Sodium iodide, acetone as a solvent.
Major Products Formed:
Oxidation: 7-(Benzenesulfonyl)-7-fluoroheptanenitrile.
Reduction: 7-(Benzenesulfinyl)-7-fluoroheptanamine.
Substitution: 7-(Benzenesulfinyl)-7-iodoheptanenitrile.
Scientific Research Applications
7-(Benzenesulfinyl)-7-fluoroheptanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Benzenesulfinyl)-7-fluoroheptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its target sites within the body.
Comparison with Similar Compounds
7-(Benzenesulfonyl)-7-fluoroheptanenitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.
7-(Benzenesulfinyl)-7-chloroheptanenitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
7-(Benzenesulfinyl)-7-fluoroheptanamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 7-(Benzenesulfinyl)-7-fluoroheptanenitrile is unique due to the presence of both a sulfinyl group and a fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
189755-42-8 |
|---|---|
Molecular Formula |
C13H16FNOS |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
7-(benzenesulfinyl)-7-fluoroheptanenitrile |
InChI |
InChI=1S/C13H16FNOS/c14-13(10-6-1-2-7-11-15)17(16)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10H2 |
InChI Key |
PQYDCTQLYNNBOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C(CCCCCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















